molecular formula C20H27ClN2O2S B1402616 [3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride CAS No. 1361111-26-3

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

Cat. No. B1402616
M. Wt: 395 g/mol
InChI Key: GYFPPCXPKQILGC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an aminomethyl group, a benzo[b]thiophene group, and a morpholin-4-yl-methanone group . These groups are commonly found in various organic compounds and can contribute to the compound’s overall properties and reactivity .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, benzo[b]thiophene derivatives can be synthesized through a series of reactions involving aromatic compounds . Similarly, aminomethyl groups can be introduced through reactions like reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The aminomethyl group would contain a nitrogen atom bonded to a methyl group and the rest of the molecule . The benzo[b]thiophene group would consist of a fused ring system containing a sulfur atom . The morpholin-4-yl-methanone group would contain a six-membered ring with an oxygen atom and a carbonyl group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the aminomethyl group could participate in reactions like nucleophilic substitution or condensation . The benzo[b]thiophene group, being aromatic, could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is utilized in the synthesis of various derivatives through reactions such as Michael-type nucleophilic addition and functionalization of benzo[b]thiophene derivatives. This method provides a two-step functionalization pathway for such compounds (Pouzet et al., 1998).

Antibacterial Activity

  • Similar compounds have been synthesized and evaluated for their antibacterial activity. These studies focus on developing biologically active compounds within this chemical class, demonstrating the potential of such compounds in antibacterial applications (Isakhanyan et al., 2014).

Structural Analysis and Antiproliferative Activity

  • Structural exploration and analysis of similar compounds have been conducted. These studies include characterization of the molecular structure using techniques like X-ray diffraction and investigating their antiproliferative activities (Prasad et al., 2018).

Antitumor Activity

  • Certain derivatives of the compound have been synthesized and tested for antitumor activity. This highlights the potential application of these compounds in the field of cancer research and therapy (Isakhanyan et al., 2016).

Pharmaceutical Intermediate Synthesis

  • The compound's derivatives have been used in the synthesis of pharmaceutical intermediates, indicating its relevance in drug development and production (Kopach et al., 2009).

Enzyme Inhibitory Activity

  • Investigations into similar compounds have revealed their enzyme inhibitory activities. This implies their potential use in developing enzyme inhibitors for various therapeutic applications (Cetin et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be investigated for its potential use in medicine, materials science, or chemical synthesis .

properties

IUPAC Name

[3-[4-(aminomethyl)cyclohexyl]-1-benzothiophen-2-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S.ClH/c21-13-14-5-7-15(8-6-14)18-16-3-1-2-4-17(16)25-19(18)20(23)22-9-11-24-12-10-22;/h1-4,14-15H,5-13,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFPPCXPKQILGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=C(SC3=CC=CC=C32)C(=O)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 2
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 3
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 4
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 5
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 6
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

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